molecular formula C17H18FN3O2S B2882796 N-(2-(4-fluorophenoxy)ethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide CAS No. 1251577-44-2

N-(2-(4-fluorophenoxy)ethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide

Cat. No.: B2882796
CAS No.: 1251577-44-2
M. Wt: 347.41
InChI Key: QRTMIEWWRHDSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-fluorophenoxy)ethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide is a useful research compound. Its molecular formula is C17H18FN3O2S and its molecular weight is 347.41. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

The synthesis and characterization of novel compounds with potential as antimicrobial and antifungal agents have been a significant area of research. For example, the study by Helal et al. (2013) explored the synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, showcasing their significant antibacterial and antifungal activities, which in some cases reached the same level of activity as standard agents like Ampicilline and Flucanazole (Helal et al., 2013). This research underlines the potential of structurally related compounds in combating microbial infections.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c1-12-10-21-14(11-24-17(21)20-12)4-7-16(22)19-8-9-23-15-5-2-13(18)3-6-15/h2-3,5-6,10-11H,4,7-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTMIEWWRHDSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CSC2=N1)CCC(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.